molecular formula C24H28N2O2 B14720894 4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol CAS No. 6307-57-9

4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol

Cat. No.: B14720894
CAS No.: 6307-57-9
M. Wt: 376.5 g/mol
InChI Key: FAXCIOFYXZLLBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as halides and amines are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a Bronsted base, accepting protons from donor molecules . Its unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol is unique due to the presence of both dimethylamino and hydroxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

6307-57-9

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

4-[bis[4-(dimethylamino)phenyl]methyl]-2-methoxyphenol

InChI

InChI=1S/C24H28N2O2/c1-25(2)20-11-6-17(7-12-20)24(18-8-13-21(14-9-18)26(3)4)19-10-15-22(27)23(16-19)28-5/h6-16,24,27H,1-5H3

InChI Key

FAXCIOFYXZLLBJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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